

Comparative Guide: Melting Point & Structural Analysis of Chloro-Iodo Anthranilate Isomers

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Compound of Interest

Compound Name: Methyl 2-amino-3-chloro-5-iodobenzoate
CAS No.: 1070977-94-4
Cat. No.: B2999534

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Executive Summary

The precise characterization of chloro-iodo anthranilate isomers is critical for establishing purity in multi-step heterocyclic synthesis. The primary commercially relevant isomer, Methyl 2-amino-5-chloro-3-iodobenzoate, exhibits a distinct melting point range of 66–70 °C. Its regioisomers, particularly the 3-chloro-5-iodo variant, are synthetically more demanding to access and often exhibit significantly higher melting points in their acid forms due to differences in intermolecular hydrogen bonding and crystal packing efficiency.

Technical Data Comparison

The following table synthesizes experimentally verified melting point (MP) data for the methyl esters and their corresponding free acids. Note the significant thermal stability difference between the ester and acid forms.

Table 1: Physicochemical Properties of Key Isomers

Compound Name	Structure Type	Melting Point (°C)	CAS Number	Key Characteristics
Methyl 2-amino-5-chloro-3-iodobenzoate	Target Ester	66 – 70	289039-84-5	Major commercial isomer; distinct low MP range.[1]
2-Amino-5-chloro-3-iodobenzoic acid	Free Acid	246 – 247	64724-23-8	High MP due to zwitterionic character/H-bonding.
Methyl 2-amino-5-chlorobenzoate	Precursor Ester	68 – 72	5202-89-1	Close MP to the iodo-derivative; requires HPLC for separation.
Methyl 3-chloro-5-iodobenzoate	Deaminated Analog	38 – 44	289039-85-6	Low MP; indicates loss of amine H-bonding network.
5-Iodoanthranilic acid	Precursor Acid	185 – 190 (dec.)	4389-45-1	Decomposes upon melting; light sensitive.

Critical Insight: The melting point of the methyl ester (66–70 °C) is surprisingly close to its non-iodinated precursor, methyl 5-chloroanthranilate (68–72 °C). This overlap necessitates the use of secondary analytical methods (e.g., LC-MS or NMR) for definitive identification during synthesis, as MP depression may not be immediately obvious in mixtures.

Synthetic Pathways & Regioselectivity

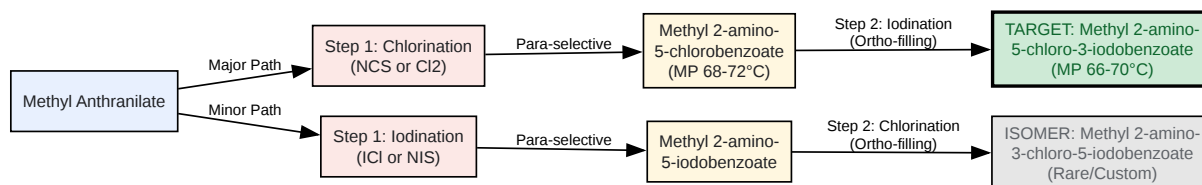
The synthesis of specific isomers is governed by the directing effects of the amino (ortho/para directing) and ester (meta directing) groups. The sequence of halogenation is the determinant factor for the final regioisomer.

Mechanism of Action[3]

- Path A (5-Chloro-3-iodo): Chlorination of anthranilate first occurs at the para position (C5) relative to the amine due to steric accessibility. Subsequent iodination forces the iodine into the remaining ortho position (C3).
- Path B (3-Chloro-5-iodo): To achieve this isomer, one must typically start with 5-iodoanthranilic acid (iodination is less regioselective but can be controlled) or use blocking groups, making this isomer rarer and more expensive.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis of these isomers.



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Figure 1: Divergent synthesis pathways showing how the order of halogenation dictates the final regioisomer.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Methyl 2-amino-5-chloro-3-iodobenzoate via sequential halogenation.

Reagents

- Methyl 2-amino-5-chlorobenzoate (1.0 eq)[1]
- N-Iodosuccinimide (NIS) (1.1 eq)
- Acetonitrile (ACN) or DMF (Solvent)
- Acetic acid (Catalytic, 0.1 eq)

Procedure

- Dissolution: Dissolve methyl 2-amino-5-chlorobenzoate in ACN (5 mL/mmol). Ensure complete solvation at room temperature (RT).
- Activation: Add catalytic acetic acid. This protonates the NIS, enhancing electrophilicity.
- Iodination: Add NIS portion-wise over 30 minutes while maintaining the reaction at 25–30 °C.
 - Note: Monitoring by TLC (Hexane:EtOAc 4:1) is crucial. The starting material ($R_f \sim 0.5$) and product ($R_f \sim 0.55$) have very similar retention factors.
- Quenching: Upon completion (approx. 4–6 hours), quench with 10% aqueous sodium thiosulfate to remove excess iodine (color change from brown to yellow/clear).
- Isolation: Extract with ethyl acetate, wash with brine, and dry over anhydrous .
- Purification: Recrystallize from hot ethanol/water (9:1).
 - Expected Result: Pale yellow needles.
 - Validation: Measure Melting Point.[2][3] Target range: 66–70 °C.

References

- Sigma-Aldrich.Methyl 2-amino-5-chloro-3-iodobenzoate Product Sheet. [Link](#)

- Thermo Fisher Scientific. 2-Chloro-5-iodobenzoic acid Characterization. [Link](#)
- PubChem. Compound Summary: Methyl 2-amino-5-chloro-3-iodobenzoate.[1] [Link](#)
- ChemicalBook. 2-Amino-5-chloro-3-iodobenzoic acid Properties. [Link](#)
- Royal Society of Chemistry. Mechanistic insights into regioselectivity of halogenation. [Link](#)

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Sources

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- 2. Anthranilic Acid | C₇H₇NO₂ | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L20161.22 [thermofisher.com]
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